

Characterization of N-[4-(trifluoromethyl)phenyl] amides

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Compound of Interest

Compound Name: *4-(Trifluoromethyl)benzoyl chloride*

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A Comprehensive Comparison Guide to N-[4-(trifluoromethyl)phenyl] Amides for Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(trifluoromethyl)phenyl] amides are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group, a well-known bioisostere for various functional groups, often imparts unique physicochemical properties to the parent molecule, such as increased metabolic stability, enhanced membrane permeability, and stronger protein-ligand interactions.^{[1][2]} This has led to the exploration of N-[4-(trifluoromethyl)phenyl] amides as potent biological agents, particularly as kinase inhibitors in cancer therapy, as well as their use as fungicides and insecticides.^{[3][4][5]} This guide provides a comparative overview of the synthesis, characterization, and biological activity of this important class of amides, supported by experimental data and detailed protocols.

Synthesis and Yield Comparison

The synthesis of N-[4-(trifluoromethyl)phenyl] amides is most commonly achieved through the acylation of 4-(trifluoromethyl)aniline with a variety of acylating agents, such as carboxylic acid chlorides or anhydrides. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Below is a comparison of different synthetic approaches with their reported yields.

Compound ID	Acylating Agent	Base/Catalyst	Solvent	Reaction Conditions	Yield (%)	Reference
1a	Acetic anhydride	Triethylamine	THF	65 °C, 32 h	85	[6]
1c	2,2,2-Trifluoroacetic anhydride	Triethylamine	THF	25 °C, 24 h	69	[6]
1b	3-Nitrobenzoyl chloride	Sodium hydride	THF	25 °C, 48-72 h	69-97	[6]
6c	3-(Trifluoromethyl)benzoyl chloride	Not specified	Not specified	Not specified	81	[7]
N/A	Benzoyl chloride	Au/DNA	O ₂	50 °C, 12 h	Not specified	[8]

Spectroscopic Characterization

The structural elucidation of N-[4-(trifluoromethyl)phenyl] amides relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[9] The data presented below offers a comparative look at the characteristic spectral features of representative compounds.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.^[1]

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	Reference
N-phenyl-4-(trifluoromethyl)benzamide	10.48 (s, 1H), 8.15 (d, J = 8.1 Hz, 2H), 7.92 (d, J = 8.3 Hz, 2H), 7.79 (d, J = 7.5 Hz, 2H), 7.43 (t, J = 7.9 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H)	Not available in abstract	[8]
3-(Trifluoromethyl)-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)benzamide (6c)	10.84 (s, 1H, NH), 9.92 (s, 1H, NH), 8.23-8.31 (m, 2H, Ar-H), 7.99 (d, J = 7.6 Hz, 3H, Ar-H), 7.66-7.88 (m, 4H, Ar-H), 7.58 (t, J = 7.2 Hz, 1H, Ar-H), 7.44 (t, J = 7.2 Hz, 1H, Ar-H), 7.06 (d, J = 7.6 Hz, 1H, Ar-H)	165.1, 143.2, 135.8, 134.8, 133.6, 132.5, 132.4, 130.8, 130.4, 129.9, 128.8, 127.4, 125.7, 125.0, 124.9, 124.4, 120.8, 120.6, 116.2	[7]
Benzamide, 4-trifluoromethyl-N-(4-methylphenyl)-	Not available	165.9, 138.1, 135.2, 131.9, 129.2, 128.9, 127.2, 124.7, 120.4	[10]

IR and Mass Spectrometry

IR spectroscopy is useful for identifying characteristic functional groups, particularly the amide C=O and N-H stretching vibrations.[9] Mass spectrometry provides the molecular weight of the compound, aiding in its identification.[9]

Compound	IR (ν , cm^{-1})	MS (m/z)	Reference
N-phenyl-4-(trifluoromethyl)benzamide	3326 (N-H), 1641 (C=O)	212.1075 $[\text{M}+\text{H}]^+$	[8]
3-(Trifluoromethyl)-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)benzamide (6c)	3350, 3265 (N-H), 1680 (C=O), 1321, 1072	489.0 $[\text{M}+\text{H}]^+$	[7]

Biological Activity: Kinase Inhibition

A significant area of research for N-[4-(trifluoromethyl)phenyl] amides is their potential as kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.[3]

Comparative Inhibitory Activity

The inhibitory potential of these amides against various kinases is often quantified by the half-maximal inhibitory concentration (IC_{50}), with lower values indicating higher potency.

Compound	Target Kinase	IC_{50} (μM)	% Inhibition	Reference
Compound 11	EGFR	Not specified	91% at 10 nM	[3]
Compound 13	EGFR	Not specified	92% at 10 nM	[3]
Compound 18	PDGFR α	Not specified	67% at 10 nM	[3]
Compound 20	PDGFR α	Not specified	77% at 10 nM	[3]
Compound 3d	Src	0.9	Not specified	[3]
Compound 3b	Src	4.9	Not specified	[3]
Compound 3c	Src	5.9	Not specified	[3]

Experimental Protocols

General Synthesis of N-[4-(trifluoromethyl)phenyl] Amides from Acyl Chlorides

This protocol is a generalized procedure based on methodologies reported in the literature.[\[6\]](#)

Materials:

- 4-(Trifluoromethyl)aniline
- Appropriate acyl chloride
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Water

Procedure:

- To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF, add sodium hydride (1.04 eq) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at 0 °C for 40 minutes.
- Add the corresponding acyl chloride (1.05 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at 25 °C for 48-72 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.

- Wash the combined organic layers with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford the desired N-[4-(trifluoromethyl)phenyl] amide.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general workflow for assessing the inhibitory activity of N-[4-(trifluoromethyl)phenyl] amides against a target kinase.[\[11\]](#)[\[12\]](#)

Materials:

- Recombinant kinase
- Kinase-specific substrate peptide
- N-[4-(trifluoromethyl)phenyl] amide test compound
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 0.01% Brij-35)
- Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
- Microplates (e.g., 384-well)

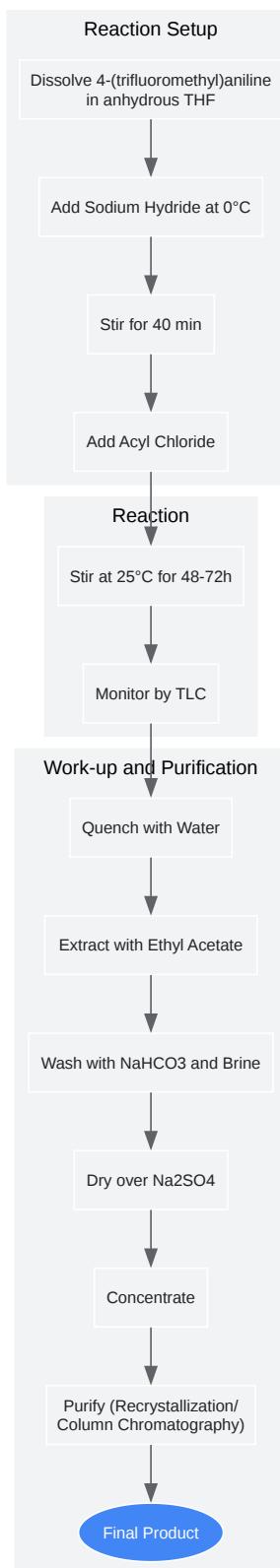
Procedure:

- Prepare serial dilutions of the N-[4-(trifluoromethyl)phenyl] amide test compound in the kinase assay buffer.
- In a microplate, add the kinase and its specific substrate to each well.
- Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

- Pre-incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

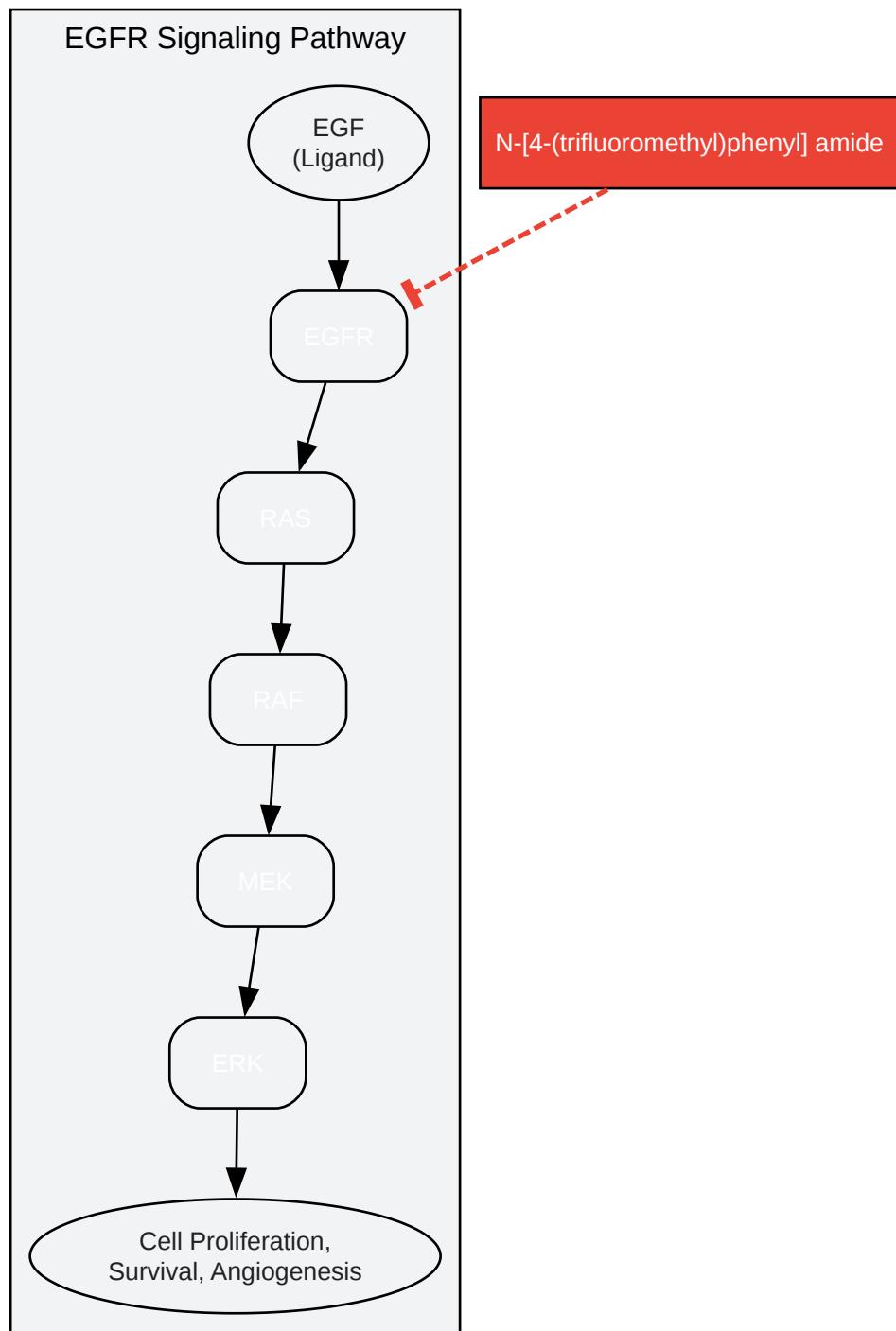
Visualizations

Experimental Workflow: Synthesis of N-[4-(trifluoromethyl)phenyl] Amides

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Caption: General workflow for the synthesis of N-[4-(trifluoromethyl)phenyl] amides.

Signaling Pathway: EGFR Inhibition



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Caption: Inhibition of the EGFR signaling pathway by N-[4-(trifluoromethyl)phenyl] amides.

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